Pantoprazole sodium hydrate Pantoprazole sodium hydrate 2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER.
See also: Pantoprazole Sodium (preferred); Pantoprazole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 164579-32-2
VCID: VC0003404
InChI: InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1;
SMILES: COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]
Molecular Formula: C16H16F2N3NaO5S
Molecular Weight: 423.4 g/mol

Pantoprazole sodium hydrate

CAS No.: 164579-32-2

Cat. No.: VC0003404

Molecular Formula: C16H16F2N3NaO5S

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

Pantoprazole sodium hydrate - 164579-32-2

CAS No. 164579-32-2
Molecular Formula C16H16F2N3NaO5S
Molecular Weight 423.4 g/mol
IUPAC Name sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate
Standard InChI InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1;
Standard InChI Key CGJRLPRCWSHOFU-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]
Canonical SMILES COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+]
Boiling Point 586.9±60.0 °C at 760 mmHg
Colorform Off-white solid
Melting Point 149-150
139-140 °C, decomposes
Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/

Chemical Identity and Structural Attributes

Pantoprazole sodium hydrate (CAS 718635-09-7) is a benzimidazole derivative with the molecular formula C16H14F2N3NaO4SxH2O\text{C}_{16}\text{H}_{14}\text{F}_{2}\text{N}_{3}\text{NaO}_{4}\text{S} \cdot x\text{H}_{2}\text{O} and a molecular weight of 405.35 g/mol . Its IUPAC name, sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate, reflects the presence of a sulfinyl group, difluoromethoxy substituent, and sodium counterion . The SMILES notation COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+]\text{COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+]} further delineates its stereoelectronic configuration .

Polymorphism and Hydrate Formation

Identified Hydrate Forms

Pantoprazole sodium exhibits four distinct hydrate forms:

  • Monohydrate: Contains one water molecule per formula unit.

  • Sesquihydrate: Incorporates 1.5 water molecules.

  • Form A: A metastable hemihydrate.

  • Form B: A stable dihydrate structure .

These polymorphs arise from variations in crystallization solvents and conditions. Monohydrate forms in acetone, sesquihydrate in aqueous solutions, while forms A and B crystallize from ethyl acetate and alkaline borate buffer, respectively .

Structural Characterization

X-ray powder diffraction (XRPD) patterns reveal unique lattice parameters for each hydrate (Table 1). Form B displays prominent peaks at 11.52°, 14.67°, and 21.56°, distinguishing it from monohydrate (7.72°, 16.53°) and sesquihydrate (16.70°, 27.73°) . Raman and infrared spectra further differentiate the hydrates: form B exhibits characteristic bands at 3050 cm1^{-1} (C–H stretching) and 985 cm1^{-1} (S=O vibration), absent in other forms .

Table 1: Comparative Physicochemical Properties of Pantoprazole Sodium Hydrates

ParameterMonohydrateSesquihydrateForm AForm B
Transition Temp. (°C)138114125.7674
Enthalpy (ΔH, J/g)17021717.24299
Water Content (KF, %)5.066.142.9911.38
True Density (g/cm³)1.46481.47901.44051.4752
Solubility (g/L, pH 9)286.14284.340.74

Data sourced from thermal gravimetry (TG), Karl Fischer titration, and solubility assays .

Thermal Stability and Dehydration Behavior

Differential scanning calorimetry (DSC) profiles demonstrate concurrent dehydration and melting in monohydrate (endothermic peak at 138°C) and sesquihydrate (114°C) . Form B undergoes dehydration at 74°C, preceding lattice collapse into an amorphous phase . Dynamic vapor sorption (DVS) isotherms confirm form B’s stability at high relative humidity (RH > 80%), whereas monohydrate and form A rapidly convert to form B under these conditions .

Solubility and Dissolution Kinetics

pH-Dependent Solubility

In borate buffer (pH 9), monohydrate and sesquihydrate exhibit solubilities exceeding 280 g/L, contrasting sharply with form B’s 0.74 g/L . This 400-fold disparity arises from form B’s tight water lattice, which impedes solvent penetration .

Intrinsic Dissolution Rates

Compressed disc studies in phosphate buffer (pH 6.8, 37°C) reveal dissolution hierarchies:

  • Monohydrate: 28 mg/cm²/min

  • Sesquihydrate: 22 mg/cm²/min

  • Form B: 0.5 mg/cm²/min

Form B’s sluggish dissolution aligns with its low solubility, necessitating micronization for therapeutic efficacy .

Pharmaceutical Implications

Formulation Stability

Form B’s resistance to hydrate conversion at high RH (>80%) makes it ideal for solid dosage forms . Accelerated stability studies show <2% degradation after 6 months at 40°C/75% RH, outperforming monohydrate formulations .

Bioavailability Considerations

Despite lower solubility, form B’s kinetic stability prevents rapid gastric degradation, enhancing systemic absorption. Clinical trials correlate form B-based tablets with 92% oral bioavailability versus 78% for sesquihydrate .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator